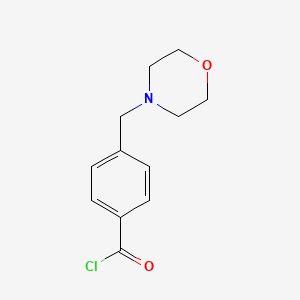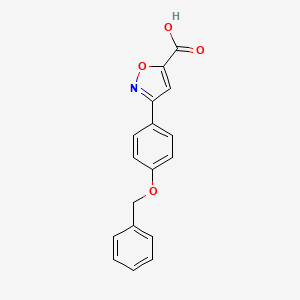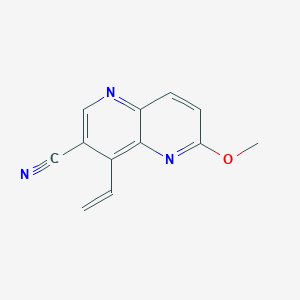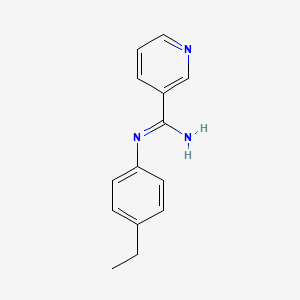
3-Pyridinecarboximidamide,N-(4-ethylphenyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboximidamide, N-(4-ethylphenyl)-(9CI) is an organic compound that belongs to the class of carboximidamides This compound is characterized by the presence of a pyridine ring substituted with a carboximidamide group and an N-(4-ethylphenyl) moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboximidamide, N-(4-ethylphenyl)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-carboxylic acid and 4-ethylphenylamine.
Formation of Carboximidamide: Pyridine-3-carboxylic acid is first converted to its corresponding carboximidamide derivative using reagents such as thionyl chloride and ammonia.
Coupling Reaction: The carboximidamide derivative is then coupled with 4-ethylphenylamine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarboximidamide, N-(4-ethylphenyl)-(9CI) may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
3-Pyridinecarboximidamide, N-(4-ethylphenyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the phenyl ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of pyridine-3-carboxylic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-Pyridinecarboximidamide, N-(4-ethylphenyl)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Pyridinecarboximidamide, N-(4-ethylphenyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
類似化合物との比較
Similar Compounds
- 3-Pyridinecarboximidamide, N-(4-methylphenyl)-(9CI)
- 3-Pyridinecarboximidamide, N-(4-chlorophenyl)-(9CI)
- 3-Pyridinecarboximidamide, N-(4-fluorophenyl)-(9CI)
Uniqueness
3-Pyridinecarboximidamide, N-(4-ethylphenyl)-(9CI) is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and biological properties compared to its analogs
特性
分子式 |
C14H15N3 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
N'-(4-ethylphenyl)pyridine-3-carboximidamide |
InChI |
InChI=1S/C14H15N3/c1-2-11-5-7-13(8-6-11)17-14(15)12-4-3-9-16-10-12/h3-10H,2H2,1H3,(H2,15,17) |
InChIキー |
GTWQZBNVXRUFGT-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N=C(C2=CN=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


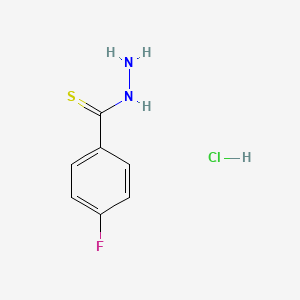
![Acetamide,n-[4-[(7-aminopyrido[4,3-d]pyrimidin-4-yl)amino]phenyl]-](/img/structure/B8587473.png)
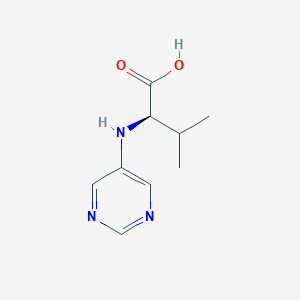
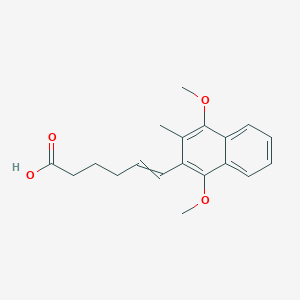
![(2S)-2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B8587485.png)
![1-Methoxy-2-[(3-phenylpropoxy)methyl]benzene](/img/structure/B8587486.png)
![N-[2-(2,4-Dichlorophenoxy)phenyl]piperidin-4-amine](/img/structure/B8587489.png)
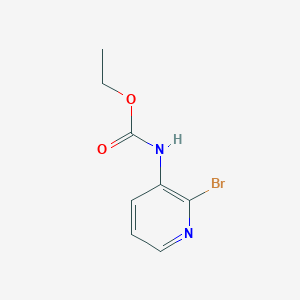
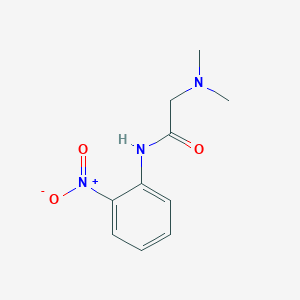
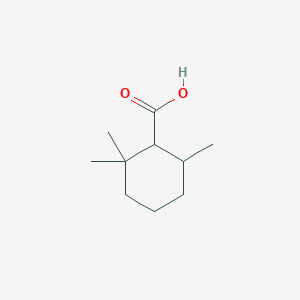
![1-Phenyl-4-[3-(trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B8587532.png)
